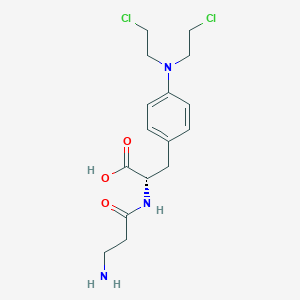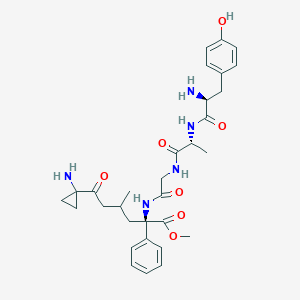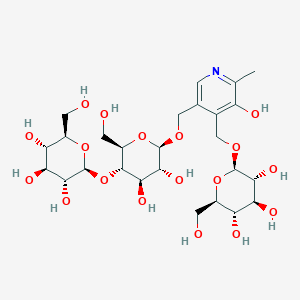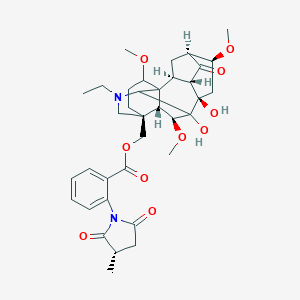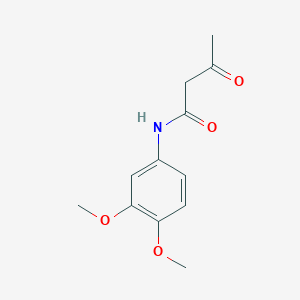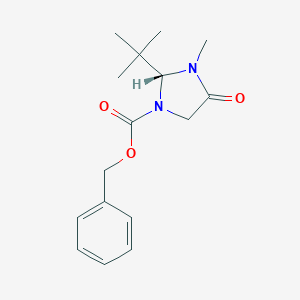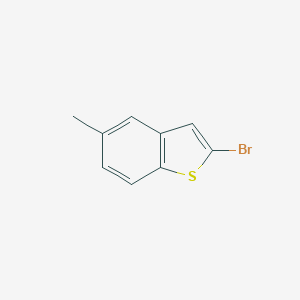
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid, also known as PDDF, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. PDDF is a folate analog that inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for DNA synthesis and cell proliferation. In
Aplicaciones Científicas De Investigación
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has also been shown to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.
Mecanismo De Acción
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid inhibits the activity of DHFR, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting the activity of DHFR, 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid disrupts the synthesis of DNA and prevents the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid has been shown to have anti-inflammatory properties and to reduce the production of reactive oxygen species, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is its broad spectrum of activity against different types of cancer cells. Another advantage is its potential to overcome multidrug resistance in cancer cells. However, one limitation of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid could focus on improving its solubility and bioavailability, as well as exploring its potential applications in combination with other chemotherapy drugs. Other areas of research could include the development of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid analogs with improved efficacy and the exploration of 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid's potential applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further studies could investigate the molecular mechanisms underlying 2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid's anti-cancer effects, as well as its potential side effects and toxicity.
Métodos De Síntesis
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid can be synthesized through a multistep process that involves the condensation of 2-amino-4-methylpyridine with 3,4-dimethyl-5-aminopyrazole-1-carboxylic acid, followed by the addition of propargyl bromide and the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate compound with 2,4-diaminopyrimidine and trifluoroacetic acid.
Propiedades
Número CAS |
119820-56-3 |
|---|---|
Nombre del producto |
2-Desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid |
Fórmula molecular |
C26H26N4O6 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,3-dimethyl-4-oxoquinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H26N4O6/c1-4-13-30(15-17-5-10-21-20(14-17)25(34)29(3)16(2)27-21)19-8-6-18(7-9-19)24(33)28-22(26(35)36)11-12-23(31)32/h1,5-10,14,22H,11-13,15H2,2-3H3,(H,28,33)(H,31,32)(H,35,36)/t22-/m0/s1 |
Clave InChI |
ZZLZQCHJVCQSAK-QFIPXVFZSA-N |
SMILES isomérico |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1C |
SMILES |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1C |
Otros números CAS |
119820-56-3 |
Sinónimos |
2-deamino-2,3-DM-PDDF 2-desamino-2,3-dimethyl-N(10)-propargyl-5,8-dideazafolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



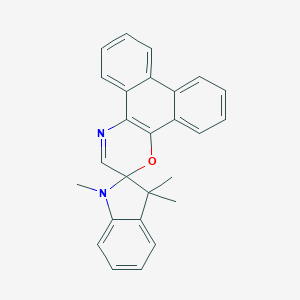

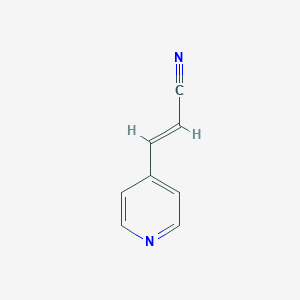
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
